molecular formula C15H19N5O B7731361 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine

Cat. No.: B7731361
M. Wt: 285.34 g/mol
InChI Key: TXIGPGZVKCDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This guanidine derivative is offered with a high purity guarantee to ensure consistent and reliable results in experimental settings. This compound belongs to a class of heterocyclic compounds investigated for their potential to interact with and modulate central nervous system targets. Specifically, structural analogues within this chemical family have been identified as suitable for treating disorders that respond to modulation of the serotonin 5HT6 receptor . As such, this molecule serves as a valuable pharmacological tool for studying cognitive function, memory processes, and potential treatments for disorders such as schizophrenia and Alzheimer's disease . Researchers can utilize this compound to probe the role of the 5HT6 receptor in various biochemical pathways and behavioral models. The product is supplied for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety information, including hazard statements and precautionary measures, should be reviewed prior to handling.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIGPGZVKCDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or phenyl ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Alkoxy-Substituted Phenyl Derivatives

  • S13: (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine Substituent: Para-methoxy phenyl. Synthesis: 35% yield via NaClO₂ oxidation in DMF .
  • S9 : 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine

    • Substituent: Para-propoxy phenyl.
    • Relevance: Identified via pharmacophore screening for agrochemical applications .
    • Comparison : The longer propoxy chain enhances lipophilicity (higher LogP), which may improve membrane permeability but reduce aqueous solubility.
  • S15 : 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine

    • Substituent: Meta-methoxy phenyl.
    • Synthesis: 36% yield using NH₃/NaClO₂ .
    • Key Data: ¹H NMR shows distinct aromatic splitting patterns due to meta substitution .
    • Comparison : Meta-substitution may reduce steric hindrance compared to ortho-ethoxy, favoring different molecular interactions.

Halogen- and Trifluoromethyl-Substituted Derivatives

  • IA-2: 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazolidin-4-one Substituent: 3,4-Dimethoxy phenyl. Synthesis: 8.4% yield via cyclization with ethyl bromoacetate . Key Data: LCMS (M+1)+: 342.3; ¹H NMR confirms imidazolidinone formation .
  • Compound 303094-67-9 : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine

    • Substituent: Ortho-trifluoromethyl phenyl.
    • Properties: Melting point 149–151°C; LogP ≈ 3.56; DMSO solubility: 25 mg/mL .
    • Comparison : The electron-withdrawing CF₃ group may enhance metabolic stability and receptor affinity but increase molecular weight (309.29 g/mol).
  • Compound 320.188 g/mol : 1-(4-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

    • Substituent: Para-bromo phenyl.
    • Key Data: Molecular weight 320.188; LogP 3.56 .
    • Comparison : Bromine adds halogen-bonding capability, useful in agrochemical design, but raises toxicity concerns.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility Bioactivity Inference Reference
Target Compound (2-ethoxy) ~308.3 (calculated) ~3.0 Likely antimicrobial
S13 (4-methoxy) 272.1 ~2.5 Low (aqueous) Pseudomonas aeruginosa target
S9 (4-propoxy) ~322.4 ~4.0 Agrochemical candidate
303094-67-9 (2-CF₃) 309.29 149–151 3.56 25 mg/mL (DMSO) STAT3 inhibitor potential
IA-2 (imidazolidinone) 342.3 ~2.8 Enhanced specificity
  • Ortho vs.
  • Trifluoromethyl Effect : The CF₃ group in 303094-67-9 increases acidity (pKa ≈ 4.69), favoring ionized forms at physiological pH .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure incorporates a guanidine moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H18N4 Molecular Weight 258 32 g mol \text{C}_{14}\text{H}_{18}\text{N}_{4}\text{ Molecular Weight 258 32 g mol }

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The guanidine group can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

  • Anticancer Activity : Research indicates that guanidine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of guanidine derivatives, including:

Study Objective Findings
Study A (2023)Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study B (2022)Assess anti-inflammatory effectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages.
Study C (2021)Investigate antimicrobial activityExhibited inhibition against E. coli and S. aureus with MIC values of 32 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : Metabolized primarily in the liver; metabolites are excreted via urine.
  • Toxicity : Early-stage toxicity studies indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine, and how can reaction conditions be optimized?

The compound is typically synthesized via a thiourea intermediate route. For example, 2-isothiocyanato-4,6-dimethylpyrimidine reacts with substituted anilines (e.g., 2-ethoxyaniline) in toluene or DMF to form a thiourea intermediate. Subsequent oxidation with NaClO₂ in aqueous NH₃/DMF at 80°C converts the thiourea to guanidine, yielding the target compound. Purification via silica gel chromatography (e.g., DCM:MeOH = 20:1) is critical for isolating the product. Yields can be improved by optimizing stoichiometry, reaction time, and temperature .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

  • LCMS : To confirm molecular weight (e.g., [M+1]⁺ peaks).
  • ¹H/¹³C NMR : For verifying substituent positions (e.g., δ ~2.3 ppm for pyrimidine methyl groups, δ ~6.5–7.5 ppm for aromatic protons).
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL or WinGX .
  • HPLC : To assess purity (>95% is typical for bioactive studies) .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

Guanidine derivatives often exhibit poor crystallinity due to flexible side chains. Strategies include:

  • Screening solvent systems (e.g., slow evaporation from DCM/MeOH).
  • Using co-crystallization agents or salt formation.
  • Employing high-resolution data collection with synchrotron sources for weakly diffracting crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Systematic substitution : Vary the ethoxy group (e.g., replace with methoxy, halogen) or pyrimidine methyl groups to assess antimicrobial potency.
  • Bioisosteric replacement : Replace the guanidine moiety with imidazolidinone or other heterocycles (see analogs in ).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like OprH in P. aeruginosa .

Q. What mechanistic insights exist for this compound’s activity against Gram-negative bacteria?

Analogous compounds disrupt the outer membrane by targeting lipopolysaccharide (LPS)-binding proteins (e.g., OprH in P. aeruginosa). Experimental approaches include:

  • Membrane permeability assays : Measure uptake of fluorescent dyes (e.g., NPN) in bacterial cultures.
  • LPS-binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational tools predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Identify potential binding to human kinases or ion channels.
  • ADMET prediction : Use tools like SwissADME or ProTox-II to evaluate solubility, hepatotoxicity, and CYP inhibition .

Q. What strategies mitigate low aqueous solubility during in vivo testing?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Nanoparticle encapsulation : Use liposomal formulations to improve delivery .

Methodological Considerations

Q. How should researchers handle discrepancies in biological activity data between similar analogs?

  • Dose-response validation : Repeat assays with tighter concentration gradients.
  • Membrane integrity controls : Use mutants lacking target proteins (e.g., oprH knockout strains) to confirm specificity .

Q. What protocols are recommended for evaluating resistance development in bacterial strains?

  • Serial passage assays : Expose bacteria to sub-inhibitory concentrations over 20–30 generations.
  • Genomic sequencing : Identify mutations in target genes (e.g., oprH) or efflux pump regulators .

Q. Which crystallographic software packages are best suited for refining complex hydrogen-bonding networks in this compound?

  • SHELXL : For anisotropic refinement of guanidine groups.
  • OLEX2 or WinGX : For visualizing π-π stacking interactions between pyrimidine and phenyl rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.